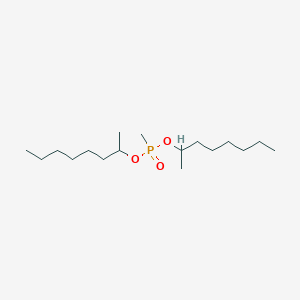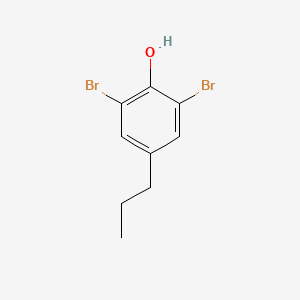
Phosphonic acid,methyl-,bis(1-methylheptyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, methyl-, bis(1-methylheptyl) ester is a chemical compound with the molecular formula C17H37O3P and a molecular weight of 320.447641. It is also known by other names such as dioctan-2-yl methylphosphonoate and bis(sec-octyl) methylphosphonate . This compound is part of the phosphonate family, which are esters of phosphonic acids and are known for their diverse applications in various fields.
Méthodes De Préparation
The synthesis of phosphonic acid, methyl-, bis(1-methylheptyl) ester typically involves the esterification of phosphonic acid with the corresponding alcohol. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale esterification processes with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Phosphonic acid, methyl-, bis(1-methylheptyl) ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester into its corresponding alcohols and phosphonic acid.
Substitution: It can participate in substitution reactions where the ester group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Phosphonic acid, methyl-, bis(1-methylheptyl) ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: This compound can be used in the study of enzyme inhibition and as a potential bioactive molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Mécanisme D'action
The mechanism of action of phosphonic acid, methyl-, bis(1-methylheptyl) ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can be hydrolyzed to release phosphonic acid, which can then interact with biological molecules. The pathways involved in its action include enzyme inhibition and modulation of biochemical processes .
Comparaison Avec Des Composés Similaires
Phosphonic acid, methyl-, bis(1-methylheptyl) ester can be compared with other similar compounds such as:
Phosphonic acid, bis(1-methylethyl) ester: This compound has a similar structure but different alkyl groups, leading to variations in its chemical properties and applications.
Phosphonic acid, P-(4-chlorobenzoyl)-, bis(1-methylethyl) ester: This compound contains a chlorobenzoyl group, which imparts different reactivity and uses.
Phosphonous acid, (1-methylethyl)-, 2-[bis(1-methylethyl)amino]ethyl ethyl ester:
Phosphonic acid, methyl-, bis(1-methylheptyl) ester stands out due to its unique combination of alkyl groups and its versatility in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C17H37O3P |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
2-[methyl(octan-2-yloxy)phosphoryl]oxyoctane |
InChI |
InChI=1S/C17H37O3P/c1-6-8-10-12-14-16(3)19-21(5,18)20-17(4)15-13-11-9-7-2/h16-17H,6-15H2,1-5H3 |
Clé InChI |
ZFCFOTOVMMPHGK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)OP(=O)(C)OC(C)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoicAcidHydrazide](/img/structure/B12093210.png)

![[5,6-dibromo-17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12093216.png)





![Ethyl 1-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate](/img/structure/B12093257.png)



